[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol
CAS No.:
Cat. No.: VC17701609
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | [1-(aminomethyl)-3-methylcyclopentyl]-cyclopropylmethanol |
| Standard InChI | InChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3 |
| Standard InChI Key | KTJWGKGSWXIIDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(CN)C(C2CC2)O |
Introduction
Chemical Identity and Structural Features
1-(Aminomethyl)-3-methylcyclopentylmethanol (systematic IUPAC name) belongs to a class of bicyclic alcohols with hybrid hydrocarbon frameworks. Its molecular formula is inferred as C₁₁H₂₁NO, derived from structural analogs such as 1-(Aminomethyl)cyclopropylmethanol (CAS 1936592-84-5), which shares the same formula . Key structural elements include:
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A 3-methylcyclopentyl ring: The methyl group at position 3 introduces steric effects that influence conformational preferences and reactivity.
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A 1-aminomethyl substituent on the cyclopentane ring: This primary amine group enhances polarity and potential for hydrogen bonding.
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A cyclopropylmethanol moiety: The strained cyclopropane ring adjacent to a hydroxymethyl group confers unique electronic and steric properties.
The stereochemistry of this compound remains unspecified in available literature, but synthetic routes for analogous molecules often yield diastereomers requiring chromatographic separation . For instance, cyclopropanation reactions using Rh catalysts with diazoacetates produce cis/trans isomers, as observed in the synthesis of related alcohols .
Synthetic Pathways and Reaction Mechanisms
Cyclopropanation Strategies
The cyclopropane ring in this compound likely originates from metal-catalyzed cyclopropanation. For example, rhodium(II)-mediated reactions between alkenes and ethyl diazoacetate yield cyclopropane esters, which are subsequently reduced to alcohols . In one protocol, alkene precursors undergo cyclopropanation to form racemic trans- and cis-cyclopropane esters, followed by lithium aluminum hydride reduction to produce primary alcohols .
Imidate Formation and Functionalization
A critical step in synthesizing such molecules involves converting alcohols to trichloroacetimidates, which act as leaving groups in nucleophilic substitutions. In the presence of DBU (1,8-diazabicycloundec-7-ene) and trichloroacetonitrile, alcohols like [1-(Aminomethyl)cyclopropyl]methanol form trichloroacetimidates, enabling subsequent alkylation or cyclization reactions . This method was employed to synthesize ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methyl trichloroacetimidate with 98% yield .
Assembly of the Cyclopentyl-Aminomethyl Moiety
The aminomethyl group on the cyclopentane ring may be introduced via reductive amination. For instance, reacting cyclopropanecarboxaldehyde with amines in the presence of sodium triacetoxyborohydride forms secondary amines, as demonstrated in the synthesis of ethyl (1S*,2S*)-2-(((3-methoxybenzyl)amino)methyl)cyclopropane-1-carboxylate . Subsequent mesylation and reduction steps yield hydroxymethyl derivatives .
Physicochemical Properties
While experimental data for the target compound are unavailable, analogs provide approximate values:
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Polar Surface Area: ~50 Ų (estimated from similar aminomethanol derivatives) .
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Hydrogen Bonding: Three donors (two from -NH₂ and one from -OH) and two acceptors, suggesting moderate solubility in polar solvents .
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LogP: Estimated -0.84 for (1-(Aminomethyl)cyclopropyl)methanol, indicating hydrophilic character .
Stereochemical and Conformational Analysis
The spatial arrangement of substituents significantly impacts reactivity. For example:
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Cyclopentane Ring: The 3-methyl group induces chair-like conformations, potentially stabilizing axial or equatorial positions of the aminomethyl group.
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Cyclopropane Strain: The 60° bond angles in the cyclopropane ring create angle strain, increasing susceptibility to ring-opening reactions.
In related compounds, X-ray crystallography reveals that trichloroacetimidate derivatives adopt specific configurations to minimize steric clashes between the cyclopropane and benzyloxy groups .
Challenges in Synthesis and Characterization
Key hurdles include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume